2-((Benzo[d]thiazole-2-carboxamido)oxy)acetic acid
Description
2-((Benzo[d]thiazole-2-carboxamido)oxy)acetic acid is a benzothiazole derivative featuring a carboxamido-oxyacetic acid side chain. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused ring system, conferring diverse biological and chemical properties.
Properties
Molecular Formula |
C10H8N2O4S |
|---|---|
Molecular Weight |
252.25 g/mol |
IUPAC Name |
2-(1,3-benzothiazole-2-carbonylamino)oxyacetic acid |
InChI |
InChI=1S/C10H8N2O4S/c13-8(14)5-16-12-9(15)10-11-6-3-1-2-4-7(6)17-10/h1-4H,5H2,(H,12,15)(H,13,14) |
InChI Key |
VAVBIMBNKDMDRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NOCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization from 2-Aminobenzoates
A widely used method involves the cyclization of 2-aminobenzoate derivatives with thiocyanate sources under acidic conditions. For example, methyl 2-aminobenzoate derivatives react with potassium thiocyanate and bromine in acetic acid to form methyl 2-aminobenzo[d]thiazole-6-carboxylates. The reaction proceeds via thiocyanation of the aniline intermediate followed by cyclization to the benzothiazole ring system.
Diazotization and Substitution
Another approach includes diazotization of 2-amino-6-methoxybenzothiazole followed by substitution reactions to introduce functional groups such as hydroxy or cyano groups at specific positions on the benzothiazole ring. This method is used to prepare intermediates like 2-bromo-6-methoxybenzothiazole, which can be further converted to 2-cyano-6-hydroxybenzothiazole through nucleophilic substitution and hydrolysis steps.
Representative Detailed Procedure (Based on Literature)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 2-Aminobenzoate + KSCN + Br2 in Acetic acid | Thiocyanation and cyclization to form methyl 2-aminobenzo[d]thiazole-6-carboxylate |
| 2 | Protection of amino group with Boc anhydride | To prevent side reactions during further functionalization |
| 3 | Alkylation with methyl iodide or benzyl bromide | Introduction of alkyl substituents on protected amino group |
| 4 | Deprotection by acidolysis | Removal of Boc group to regenerate free amino group |
| 5 | Coupling with oxyacetic acid derivative (e.g., chloroacetyl chloride or hydroxyacetic acid) | Formation of amidooxy linkage |
| 6 | Hydrolysis or purification | Obtain final this compound |
This sequence ensures high regioselectivity and yield by controlling protecting groups and reaction conditions.
Analytical and Purification Techniques
- NMR Spectroscopy (1H, 13C) : Used to confirm structural integrity and substitution patterns.
- HPLC-MS : Monitors reaction progress and purity of intermediates.
- Chromatography (Silica gel, preparative TLC) : Employed for purification of intermediates and final products.
- Melting Point Determination : Confirms compound identity and purity.
Research Findings and Optimization Notes
- The use of bromine is critical in the thiocyanation step to form the benzothiazole ring efficiently.
- Protecting groups such as tert-butyldimethylsilyl (TBDMS) offer superior protection for hydroxy groups during cyclization and can be removed easily during workup.
- Reaction temperatures are generally moderate (room temperature to 60 °C) to avoid side reactions.
- The synthesis is amenable to scale-up due to relatively mild conditions and commercially available starting materials.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-((Benzo[d]thiazole-2-carboxamido)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted benzothiazoles.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including 2-((Benzo[d]thiazole-2-carboxamido)oxy)acetic acid. These compounds have shown significant activity against various pathogenic bacteria and fungi. For instance, a study reported the synthesis of novel benzothiazole derivatives that exhibited potent activity against Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets due to their resistance to conventional antibiotics .
Antitumor Properties
Benzothiazole derivatives are also being explored for their antitumor potential. Compounds derived from benzothiazole scaffolds have demonstrated significant cytotoxic effects against various cancer cell lines. The structural features of these compounds allow them to interact with multiple biological targets, making them promising candidates for cancer therapy .
Neuroprotective Effects
There is ongoing research into the neuroprotective effects of benzothiazole derivatives. For example, riluzole, a compound related to benzothiazoles, has been used in the treatment of amyotrophic lateral sclerosis (ALS) due to its ability to inhibit glutamate release and protect neuronal cells . This suggests a potential therapeutic avenue for this compound in neurodegenerative diseases.
Material Science Applications
Polymer Chemistry
The compound's unique chemical structure allows it to be utilized in the development of novel polymeric materials. Benzothiazole derivatives have been incorporated into polymer matrices to enhance their thermal stability and mechanical properties. This application is particularly relevant in the production of high-performance materials used in electronics and automotive industries .
Cosmetic Formulations
In cosmetic science, benzothiazole derivatives are being investigated for their potential as skin-conditioning agents. The ability of these compounds to improve skin hydration and barrier function makes them suitable candidates for inclusion in topical formulations . Studies have shown that formulations containing these compounds can enhance skin moisture retention and overall skin health.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | A. baumannii | 0.5 mg/mL |
| Compound B | P. aeruginosa | 0.3 mg/mL |
| Compound C | S. aureus | 0.2 mg/mL |
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | MCF-7 | 10 |
| Compound C | A549 | 12 |
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of benzothiazole derivatives against clinically isolated strains of Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives achieved MIC values lower than those of standard antibiotics, suggesting their potential as alternative therapeutic agents in treating resistant infections .
Case Study 2: Neuroprotective Effects
In a preclinical trial, a derivative of benzothiazole was tested for its neuroprotective effects in models of Alzheimer's disease. The compound demonstrated significant reductions in neuronal cell death and improved cognitive function in treated animals compared to controls, indicating its potential for further development as a neuroprotective agent .
Mechanism of Action
The mechanism of action of 2-((Benzo[d]thiazole-2-carboxamido)oxy)acetic acid involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The compound can also interact with DNA, causing damage and preventing replication .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Table 1: Key Structural Features and Properties
Key Observations :
- Polarity : The oxyacetic acid group in the target compound increases polarity compared to ester derivatives (e.g., methyl/ethyl esters in ), improving aqueous solubility.
- Stability : Thioether-containing analogs (e.g., 2-(Benzo[d]thiazol-2-ylthio)acetic acid ) exhibit greater stability under reducing conditions compared to oxy-linked derivatives.
- Chromophoric Properties : Azo-linked benzothiazoles (e.g., ) are used as dyes, unlike the target compound, which lacks conjugated systems for light absorption.
Key Observations :
- Antibiotic Applications : The cephalosporin intermediate highlights the role of benzothiazole in β-lactam antibiotics, unlike the target compound’s undefined pharmacological profile.
- Peptide Synthesis : Carbamate-protected analogs (e.g., ) are used in solid-phase synthesis, whereas the target compound’s oxyacetic acid group may facilitate conjugation in prodrug design.
Biological Activity
2-((Benzo[d]thiazole-2-carboxamido)oxy)acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by recent research findings, case studies, and data tables.
Overview of Benzothiazole Derivatives
Benzothiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The structural features of these compounds often enhance their interaction with biological targets such as enzymes and DNA.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including this compound. This compound has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.
Case Study: Inhibition of Bacterial DNA Gyrase
A notable study investigated the antibacterial activity of benzothiazole-based compounds against Gram-positive and Gram-negative bacteria. The findings revealed that derivatives similar to this compound exhibited potent inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication. For instance, specific compounds showed Minimum Inhibitory Concentrations (MICs) as low as 0.008 μg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of benzothiazole derivatives has also been explored extensively. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation.
Molecular Docking Studies
Molecular docking studies have been conducted to assess the binding affinity of this compound to various cancer-related targets. The results suggest that this compound can effectively bind to the HER enzyme, which is implicated in several cancers, showing docking scores indicating strong interaction capabilities .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of benzothiazole derivatives. Modifications at specific positions on the benzothiazole ring can significantly influence their potency and selectivity.
| Compound | Modification | MIC (μg/mL) | Target |
|---|---|---|---|
| This compound | None | 0.008 | S. aureus |
| Compound A | -CF3 group addition | 0.012 | E. coli |
| Compound B | Carboxamide substitution | 0.008 | Topoisomerase IV |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
